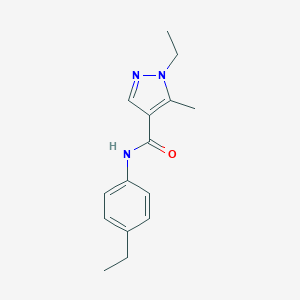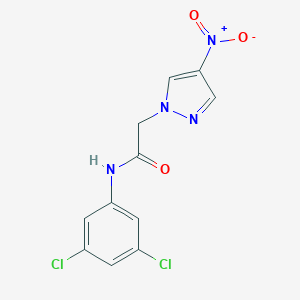![molecular formula C15H11BrClN5O4 B213676 N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)
N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is a chemical compound with potential applications in scientific research. It is a pyrazole-based inhibitor that targets certain enzymes, making it useful in studying various biological processes.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide involves inhibition of certain enzymes. Specifically, it targets enzymes that are involved in various biological processes, such as cell proliferation, inflammation, and immune response. By inhibiting these enzymes, the compound can alter the course of these processes and provide insights into their mechanisms.
Biochemical and Physiological Effects
N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide has been shown to have various biochemical and physiological effects. For example, it can inhibit cancer cell proliferation and induce apoptosis. It can also modulate the immune response and reduce inflammation. These effects make it a promising compound for further research in various fields.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide in lab experiments is its potency as an enzyme inhibitor. This makes it useful in studying various biological processes and can provide insights into the mechanisms of these processes. However, one limitation is that it may have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide. One direction is to study its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore its potential as a tool for studying the mechanisms of various biological processes. Additionally, further optimization of the synthesis method may improve the yield and purity of the compound, making it more accessible for research.
Synthesis Methods
The synthesis of N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide involves several steps. The starting materials are 5-bromopyridin-2-amine and 2-furoic acid. The amine is reacted with 4-chloro-5-methyl-3-nitropyrazole to form an intermediate, which is then reacted with 2-furoic acid to produce the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide has potential applications in various fields of scientific research. It is a potent inhibitor of certain enzymes, making it useful in studying the mechanisms of various biological processes. For example, it has been used to study the role of certain enzymes in cancer cell proliferation and survival. It has also been used to study the mechanisms of inflammation and immune response.
properties
Product Name |
N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide |
|---|---|
Molecular Formula |
C15H11BrClN5O4 |
Molecular Weight |
440.63 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11BrClN5O4/c1-8-13(17)14(22(24)25)20-21(8)7-10-3-4-11(26-10)15(23)19-12-5-2-9(16)6-18-12/h2-6H,7H2,1H3,(H,18,19,23) |
InChI Key |
HPSXPKYEYZRSJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Br)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)


![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)
